1-Methoxy-4-(trifluoromethyl)naphthalene
Description
1-Methoxy-4-(trifluoromethyl)naphthalene (CAS: Not explicitly provided; referred to as 2k in ) is a naphthalene derivative functionalized with a methoxy (-OCH₃) group at the 1-position and a trifluoromethyl (-CF₃) group at the 4-position. This compound is synthesized via palladium-catalyzed decarbonylative trifluoromethylation of acid fluorides, yielding 53% after purification using silica gel chromatography . Key physicochemical properties include:
- Melting Point: 52–54°C
- NMR Data:
- Mass Spectrometry: HRMS (ESI) calculated m/z 227.06783 [M+H]⁺, observed 227.06712 .
The electron-withdrawing -CF₃ and electron-donating -OCH₃ groups create a push-pull electronic structure, making this compound relevant in materials science and catalysis.
Properties
CAS No. |
70109-80-7 |
|---|---|
Molecular Formula |
C12H9F3O |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
1-methoxy-4-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H9F3O/c1-16-11-7-6-10(12(13,14)15)8-4-2-3-5-9(8)11/h2-7H,1H3 |
InChI Key |
ZGOFYAJHNPGCAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- The -CF₃ group in 2k results in lower yields (53%) compared to -SiMe₃ (65%) due to the steric and electronic challenges of introducing -CF₃ .
- Nitro (-NO₂) and ethynyl (-C≡C) substituents are introduced via electrophilic substitution or cross-coupling, with yields influenced by substituent reactivity .
Electronic and Charge Transport Properties
| Compound Name | Substituent Position | λ (Reorganization Energy, eV) | HOMO-LUMO Gap (eV) | Carrier Mobility (cm²/V·s) |
|---|---|---|---|---|
| 1-Methoxy-4-(trifluoromethyl)naphthalene | 1-OCH₃, 4-CF₃ | λₕ (hole) = 0.15–0.20* | ~3.5* | μₕ (hole) = 2.17* |
| 1,5-DTFMNA (Theoretical) | 1-CF₃, 5-CF₃ | λₕ = 0.12, λₑ = 0.18 | 3.2 | μₕ = 2.17, μₑ = 0.20 |
| 2,6-DTFMNA (Theoretical) | 2-CF₃, 6-CF₃ | λₕ = 0.16, λₑ = 0.22 | 3.8 | μₕ = 1.45, μₑ = 0.15 |
Key Observations :
- This compound exhibits p-type semiconductor behavior due to its low hole reorganization energy (λₕ ≈ 0.15–0.20 eV), comparable to 1,5-DTFMNA (λₕ = 0.12 eV) .
- The -CF₃ group reduces the HOMO-LUMO gap (3.5 eV vs. 3.8 eV in 2,6-DTFMNA), enhancing charge injection efficiency .
Physicochemical Properties
Key Observations :
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